TMCB

概要

説明

テトラメチルシクロブタン-1,3-ジオン (TMCB) は、カゼインキナーゼ II (CK2) および細胞外シグナル調節キナーゼ 8 (ERK8) の選択的な ATP 競合阻害剤です。 2 つの異なる触媒 CK2 サブユニット α および α' に対して、それぞれ 83 nM および 21 nM の異なる阻害定数 (Ki) を持ちます 。 This compound は主に、CK2 の生物学的活性を制御する能力のために科学研究で使用されており、リン酸化および脱リン酸化プロセスの研究において貴重なツールとなっています .

準備方法

テトラメチルシクロブタン-1,3-ジオンの合成には、いくつかのステップが含まれます。一般的な方法の 1 つは、イソ酪酸またはイソ酪酸無水物の熱分解を開始して、ジメチルビニルケトンを生成することです。 この中間体は次に、二量化してテトラメチルシクロブタン-1,3-ジオンを形成します 。反応条件は通常、高温と二量化プロセスを促進する触媒の存在を伴います。

化学反応の分析

テトラメチルシクロブタン-1,3-ジオンは、水素化、酸化、置換など、さまざまな化学反応を起こします。注目すべき反応の 1 つは、テトラメチルシクロブタン-1,3-ジオンを触媒的に水素化して、2,2,4,4-テトラメチル-1,3-シクロブタンジオール (CBDO) を生成することです。 この反応は通常、120°C、4 MPa、1 時間の条件下でルテニウム-スズ二金属触媒を使用して行われます 。 この反応の選択性は高く、シス-トランス比は 1.11 で、選択率は 73.5% です .

科学的研究の応用

Key Properties

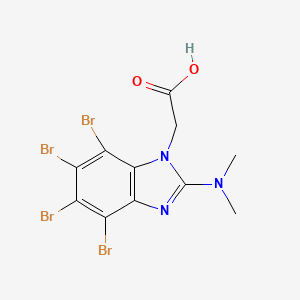

- Molecular Weight : 534.82 Da

- Chemical Formula : C₁₁H₉Br₄N₃O₂

- Selectivity : More selective than other inhibitors like DMAT (with K_i values of 0.25 μM for CK2 vs. higher values for PIM1, HIPK2, and DYRK1a) .

Inhibition of Tumor Growth

This compound has been studied for its role in inhibiting tumor growth through the modulation of CK2 activity. Research indicates that this compound can induce apoptosis in cancer cells by decreasing the expression of anti-apoptotic proteins such as cIAP2 .

Case Study: HeLa Cells

In a study involving HeLa cells, treatment with this compound resulted in a dose-dependent decrease in cIAP2 expression, indicating its potential to enhance apoptotic pathways in cancer cells .

Modulation of NF-κB Signaling

This compound has also been shown to modulate NF-κB signaling pathways, which are often hyperactivated in cancers. In one study, this compound reduced phosphorylation levels of NF-κB at specific serine residues (S529 and S536), thereby impacting its transcriptional activity .

Data Table: Effects on NF-κB Signaling

| Treatment | NF-κB S529 Phosphorylation | NF-κB S536 Phosphorylation | GPx1 Expression |

|---|---|---|---|

| Control | High | High | Low |

| This compound | Decreased | Decreased | Increased |

Neuroprotection

This compound's ability to inhibit CK2 has implications for neuroprotection. In models of oxidative stress-induced damage, this compound was found to enhance the expression of antioxidant proteins like GPx1 while reducing harmful phosphorylation events associated with cell death .

Case Study: Clasmatodendritic Degeneration

In a model studying clasmatodendritic degeneration in astrocytes, this compound treatment led to increased GPx1 levels and reduced AKT-mediated phosphorylation events that contribute to cell death .

Data Table: Neuroprotective Effects

| Treatment | GPx1 Expression | AKT S473 Phosphorylation | Outcome |

|---|---|---|---|

| Control | Low | High | Cell Death |

| This compound | High | Reduced | Neuroprotection |

作用機序

テトラメチルシクロブタン-1,3-ジオンは、CK2 と ERK8 を選択的に阻害することで作用します。 CK2 は、細胞周期の調節、アポトーシス、DNA 修復など、さまざまな細胞プロセスにおいて重要な役割を果たすセリン/スレオニンキナーゼです 。 テトラメチルシクロブタン-1,3-ジオンは、CK2 を阻害することで、これらのプロセスを阻害し、がん細胞における細胞周期停止とアポトーシスを引き起こします 。 ERK8 は、ミトゲン活性化タンパク質キナーゼ (MAPK) ファミリーのメンバーであり、細胞の増殖と分化の調節に関与しています 。 テトラメチルシクロブタン-1,3-ジオンによる ERK8 の阻害は、これらの経路に影響を与え、その潜在的な治療効果にさらに寄与します .

類似化合物の比較

テトラメチルシクロブタン-1,3-ジオンは、CK2 と ERK8 の両方を阻害するという点でユニークです。 類似した化合物には、テトラブロモベンゾトリアゾール (TBB) や 4,5,6,7-テトラブロモベンゾイミダゾール (TBBz) などの他の CK2 阻害剤が含まれ、これらは CK2 を阻害しますが、ERK8 を標的としません 。 もう 1 つの類似した化合物として、テトラメチルシクロブタン-1,3-ジオンの水素化の生成物である 2,2,4,4-テトラメチル-1,3-シクロブタンジオール (CBDO) があり、高性能ポリエステルの合成に使用されます 。 テトラメチルシクロブタン-1,3-ジオンによる CK2 と ERK8 の二重阻害は、これらの 2 つのキナーゼの相互作用とその細胞プロセスにおける役割を研究するための貴重なツールとなっています .

類似化合物との比較

Tetramethylcyclobutane-1,3-dione is unique in its dual inhibition of CK2 and ERK8. Similar compounds include other CK2 inhibitors, such as tetrabromobenzotriazole (TBB) and 4,5,6,7-tetrabromobenzimidazole (TBBz), which also inhibit CK2 but do not target ERK8 . Another similar compound is 2,2,4,4-tetramethyl-1,3-cyclobutanediol (CBDO), which is a product of the hydrogenation of tetramethylcyclobutane-1,3-dione and is used in the synthesis of high-performance polyesters . The dual inhibition of CK2 and ERK8 by tetramethylcyclobutane-1,3-dione makes it a valuable tool for studying the interplay between these two kinases and their roles in cellular processes .

生物活性

Tetramethylcyclobutane-1,3-dione (TMCB) is an organic compound recognized for its unique chemical structure and significant biological activity. This article explores the biological properties, particularly its role as a dual kinase inhibitor, its effects on cancer cell lines, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclobutane ring with two carbonyl groups, which contributes to its reactivity and biological activity. The compound is primarily studied for its inhibitory effects on specific kinases that play crucial roles in cellular signaling pathways.

Kinase Inhibition

This compound functions as a dual inhibitor of:

- Casein Kinase 2 (CK2)

- Extracellular Signal-Regulated Kinase 8 (ERK8)

The half-maximal inhibitory concentration (IC50) for both kinases is approximately 0.5 µM , indicating potent inhibitory effects. This dual inhibition suggests this compound's potential utility in cancer therapy, especially in tumors where CK2 and ERK8 are dysregulated.

Cytotoxic Effects

Studies have demonstrated that this compound exhibits cytotoxic activity against various human cancer cell lines, including:

- Breast cancer cells

- Prostate cancer cells

- Lung cancer cells

These findings underscore this compound's potential as an anti-cancer agent, warranting further investigation into its mechanisms of action and therapeutic applications.

Research Findings

A summary of key research findings related to this compound is presented in the table below:

Case Study 1: Cancer Cell Line Sensitivity

In a study examining the sensitivity of various cancer cell lines to this compound, researchers found that certain breast cancer cell lines showed significant growth inhibition when treated with this compound. The results indicated that this compound could induce apoptosis in these cells, making it a candidate for further clinical development.

Case Study 2: Dual Kinase Inhibition Mechanism

Another study focused on the mechanism by which this compound inhibits CK2 and ERK8. It was observed that this compound disrupts the phosphorylation processes mediated by these kinases, leading to altered cellular proliferation pathways. This study provided insights into how this compound might be utilized in combination therapies targeting multiple signaling pathways involved in tumor growth.

特性

IUPAC Name |

2-[4,5,6,7-tetrabromo-2-(dimethylamino)benzimidazol-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Br4N3O2/c1-17(2)11-16-9-7(14)5(12)6(13)8(15)10(9)18(11)3-4(19)20/h3H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHAOTASRLQMKBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC2=C(N1CC(=O)O)C(=C(C(=C2Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Br4N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50677589 | |

| Record name | [4,5,6,7-Tetrabromo-2-(dimethylamino)-1H-benzimidazol-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905105-89-7 | |

| Record name | [4,5,6,7-Tetrabromo-2-(dimethylamino)-1H-benzimidazol-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of [4,5,6,7-Tetrabromo-2-(dimethylamino)-1H-benzimidazol-1-yl]acetic Acid (TMCB) and how does it interact with it?

A1: [4,5,6,7-Tetrabromo-2-(dimethylamino)-1H-benzimidazol-1-yl]acetic Acid (this compound) is a selective inhibitor of casein kinase 2 (CK2). [] While the exact binding mechanism is not fully elucidated in the provided research, this compound is known to bind to the catalytic subunit of CK2, inhibiting its activity.

Q2: What are the downstream effects of this compound inhibiting CK2?

A2: Inhibiting CK2 with this compound has been shown to decrease phosphorylation of Nuclear Factor-κB (NF-κB) at the serine 529 position. [] This, in turn, can affect downstream signaling pathways regulated by NF-κB, including those involved in inflammation, cell survival, and apoptosis.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C11H9Br4N3O2. Its molecular weight is 582.87 g/mol.

Q4: Is there any information on the spectroscopic data for this compound?

A4: The provided research articles do not contain specific spectroscopic data (NMR, IR, UV-Vis) for this compound.

Q5: Has this compound shown any catalytic properties in the reported research?

A5: No, the available research does not report any catalytic properties of this compound. Its primary mode of action is through enzymatic inhibition.

Q6: Have any computational chemistry studies been performed on this compound?

A6: While the provided research doesn't include specific computational studies on this compound, its structure and known interactions make it amenable to various computational approaches like molecular docking and molecular dynamics simulations.

Q7: What is known about the stability and formulation of this compound?

A7: Information about the stability of this compound under various conditions and its formulation strategies is not provided in the research articles.

Q8: What are the known toxicological and safety aspects of this compound?

A8: Specific toxicological data for this compound is not included in the provided research. As with any pharmacological agent, thorough preclinical studies would be necessary to assess its safety profile.

Q9: Has any research been conducted on the environmental impact and degradation of this compound?

A9: The provided research articles do not mention any studies on the environmental impact or degradation pathways of this compound.

Q10: Is there any information available on the dissolution and solubility properties of this compound?

A10: The research articles do not offer specific data on the dissolution rate or solubility of this compound in different media. These properties would be crucial for understanding its bioavailability and formulation.

Q11: Are there any alternatives or substitutes for this compound in its role as a CK2 inhibitor?

A11: While the provided research does not directly compare this compound to other CK2 inhibitors, numerous other compounds are known to target this kinase.

Q12: Can you provide a historical context for the research on this compound and its significance?

A14: The research focusing on this compound specifically as a CK2 inhibitor appears to be relatively recent. The significance of this compound lies in its potential as a tool to further investigate the role of CK2 in various physiological and pathological processes, including its involvement in epilepsy. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。